

Determining the Isotopic Purity of Flavoxate-d5: An In-depth Technical Guide

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Compound of Interest

Compound Name: Flavoxate-d5

Cat. No.: B15144181

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This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of **Flavoxate-d5**, a deuterated analog of the urinary antispasmodic drug, Flavoxate. Accurate determination of isotopic enrichment is crucial for its application as an internal standard in quantitative bioanalytical assays and for understanding its metabolic fate. This document outlines detailed experimental protocols for both Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, presents representative quantitative data, and illustrates the analytical workflow and the pharmacological signaling pathways of Flavoxate.

Quantitative Isotopic Purity Analysis of Flavoxate-d5

The isotopic purity of **Flavoxate-d5** is a critical quality attribute, defining the percentage of the molecule that contains the desired number of deuterium atoms. Commercially available deuterated standards typically exhibit high isotopic enrichment. The following table summarizes a representative isotopic distribution for a batch of **Flavoxate-d5**.

Isotopologue	Chemical Formula	Mass (Da)	Relative Abundance (%)
d0 (unlabeled)	C ₂₄ H ₂₅ NO ₄	391.1784	0.1
d1	C ₂₄ H ₂₄ D ₁ NO ₄	392.1846	0.2
d2	C ₂₄ H ₂₃ D ₂ NO ₄	393.1909	0.5
d3	C ₂₄ H ₂₂ D ₃ NO ₄	394.1972	1.2
d4	C ₂₄ H ₂₁ D ₄ NO ₄	395.2035	2.5
d5	C ₂₄ H ₂₀ D ₅ NO ₄	396.2097	95.5

Table 1: Representative Isotopic Distribution of **Flavoxate-d5**. The data illustrates a high isotopic enrichment for the d5 species, with minor contributions from lower deuterated and unlabeled isotopologues.

Experimental Protocols

Isotopic Purity Determination by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a powerful technique for determining the isotopic purity of deuterated compounds due to its high mass accuracy and sensitivity.^[1] This method allows for the separation of the analyte from potential impurities and the accurate measurement of the relative abundance of each isotopologue.

2.1.1. Sample Preparation

- Prepare a stock solution of **Flavoxate-d5** in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
- Dilute the stock solution with the initial mobile phase to a final concentration of 1 µg/mL.
- Vortex the solution to ensure homogeneity.

2.1.2. LC-HRMS Instrumentation and Conditions

- Liquid Chromatograph: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 320 °C.
- Sheath Gas Flow Rate: 35 arbitrary units.
- Auxiliary Gas Flow Rate: 10 arbitrary units.
- Mass Range: m/z 100-1000.
- Resolution: $\geq 70,000$.

2.1.3. Data Analysis

- Acquire the full scan mass spectra of the eluting **Flavoxate-d5** peak.
- Extract the ion chromatograms for the theoretical exact masses of the d0 to d5 isotopologues of Flavoxate ($[M+H]^+$ ions).
- Integrate the peak areas for each isotopologue.
- Calculate the relative abundance of each isotopologue by dividing the peak area of each by the sum of the peak areas of all isotopologues and multiplying by 100.

Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the position of deuterium labeling and to quantify the isotopic enrichment.^[2]

2.2.1. Sample Preparation

- Accurately weigh approximately 10 mg of **Flavoxate-d5**.
- Dissolve the sample in a deuterated solvent (e.g., 0.75 mL of chloroform-d, $CDCl_3$) in a clean, dry NMR tube. The choice of solvent is critical to avoid signals that may overlap with the analyte signals.
- Add a known amount of an internal standard with a signal in a clean region of the spectrum for quantitative purposes if required.

2.2.2. NMR Instrumentation and Parameters

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Nucleus: 1H (Proton).
- Pulse Sequence: A standard single-pulse experiment.
- Number of Scans: 16-64, depending on the sample concentration.

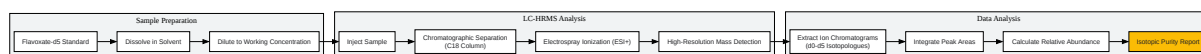
- Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.
- Acquisition Time: 2-4 seconds.
- Spectral Width: 0-16 ppm.

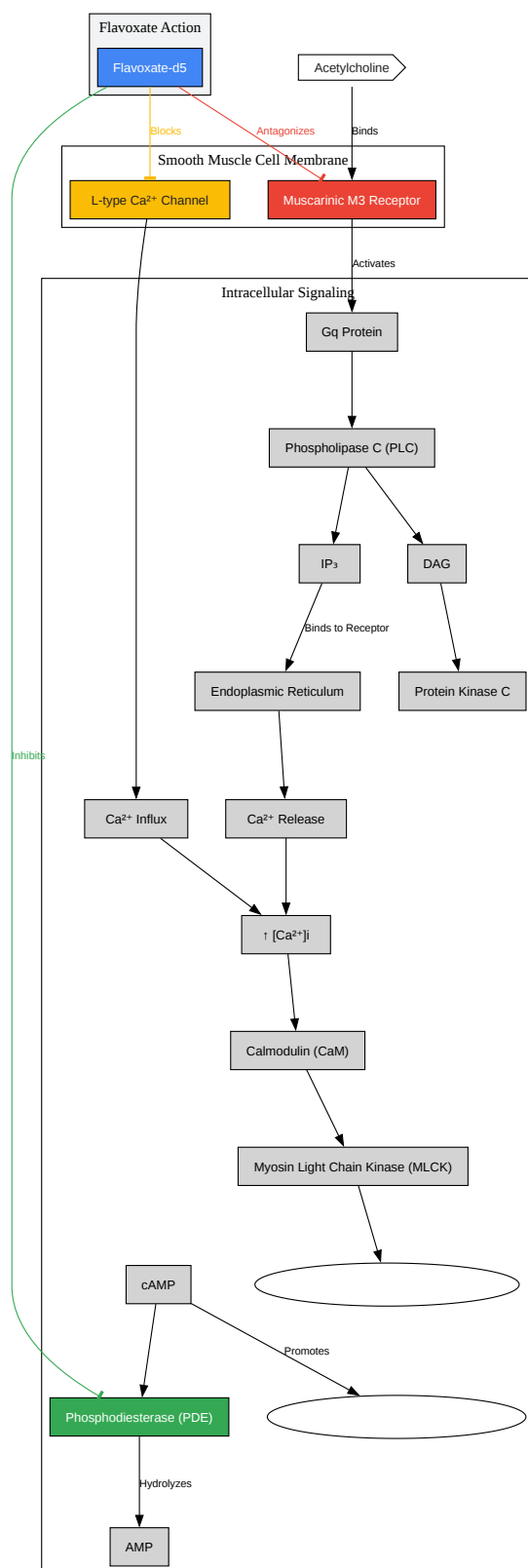
2.2.3. Data Analysis

- Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
- Perform Fourier transformation, phase correction, and baseline correction.
- Integrate the signals corresponding to the protons in the unlabeled Flavoxate and the residual protons in the deuterated positions of **Flavoxate-d5**.
- The isotopic purity is determined by comparing the integral of the residual proton signals at the deuterated positions to the integral of a proton signal in a non-deuterated position of the molecule.

Visualizations

The following diagrams illustrate the experimental workflow for isotopic purity determination and the signaling pathways of Flavoxate.



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